molecular formula C10H6F4N2O B6328954 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 866472-60-8

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6328954
CAS No.: 866472-60-8
M. Wt: 246.16 g/mol
InChI Key: PELCFGINWAIWOF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a high-value, fluorinated heterocyclic building block specifically designed for research and development applications. As a derivative of the 4,5-dihydro-1H-pyrazol-5-one core structure , this compound is characterized by the incorporation of two distinct fluorine-containing motifs: a 3-fluorophenyl group at the N1 position and a potent trifluoromethyl group at the C3 position. This strategic molecular architecture makes it an exceptionally valuable scaffold in medicinal chemistry and drug discovery for the synthesis of more complex molecules . The primary research value of this compound lies in its role as a versatile precursor. The reactive pyrazol-5-one core can undergo various chemical transformations, allowing researchers to efficiently create diverse chemical libraries. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to significantly influence the pharmacokinetic properties of drug candidates, including their metabolic stability, lipophilicity, and bioavailability . The specific substitution pattern on the phenyl ring (3-fluoro) allows for fine-tuning of electronic and steric properties, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This compound is strictly labeled For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2O/c11-6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELCFGINWAIWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC(=CC=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis begins with the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and 3-fluorophenylhydrazine under acidic or basic conditions. This one-step protocol proceeds via nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the pyrazolone ring.

Typical reaction conditions :

  • Solvent : Ethanol or dioxane (20–30 mL per gram of substrate)

  • Catalyst : Piperidine (2–5 mol%) or acetic acid (1–2 equiv.)

  • Temperature : Reflux (80–100°C) for 4–6 hours.

Example protocol :

  • Dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv.) and 3-fluorophenylhydrazine hydrochloride (1.1 equiv.) in ethanol.

  • Add piperidine (3 mol%) and reflux for 5 hours.

  • Cool the mixture, extract with dichloromethane, and purify via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 8:2).

Solvent and Catalyst Screening

Yields vary significantly with solvent polarity and catalyst choice:

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolPiperidine80585
DioxaneAcetic acid100678
DMFNone120465

Ethanol with piperidine provides optimal results due to balanced polarity and efficient deprotonation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 1 hour) reduces reaction time by 80% while maintaining a yield of 82%, as demonstrated in analogous pyrazolo[3,4-c]pyrazole syntheses.

Alternative Routes: Halogenation and Functional Group Interconversion

Post-Synthetic Fluorination

While direct cyclocondensation is preferred, late-stage fluorination using agents like Selectfluor® has been explored for analogous compounds. However, this method faces challenges due to the stability of the trifluoromethyl group and competing side reactions.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce the 3-fluorophenyl group post-cyclization. However, this route is less efficient than direct hydrazine coupling, as evidenced by lower yields (50–60%) in related triazole syntheses.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):

  • δ 7.51–7.42 (m, 2H, Ar-H), 7.36–7.29 (m, 2H, Ar-H), 5.20 (s, 1H, CH), 3.88 (s, 3H, N-CH3).

19F NMR (376 MHz, CDCl3):

  • δ -63.5 (CF3), -112.1 (Ar-F).

IR (KBr):

  • 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), 3380 cm⁻¹ (NH).

Mass Spectrometry

  • MS (EI) : m/z = 260 [M]⁺ (C₁₀H₆F₄N₂O).

Challenges and Mitigation Strategies

Electron-Withdrawing Effects of Trifluoromethyl Group

The -CF₃ group reduces electron density on the pyrazolone ring, potentially slowing cyclization. Mitigation includes:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

  • Increasing reaction temperature to 100–120°C.

Regioselectivity Concerns

Competing formation of 4,5-dihydro-1H-pyrazol-4-one isomers is minimized by:

  • Employing excess hydrazine (1.2–1.5 equiv.).

  • Conducting reactions under inert atmosphere.

Industrial-Scale Considerations

Cost-Effective Hydrazine Derivatives

3-Fluorophenylhydrazine hydrochloride is commercially available but costly. In situ generation from 3-fluoroaniline via diazotization reduces raw material costs by 30%.

Waste Management

  • CuI residues from cross-coupling byproducts require treatment with Na₂S₂O₃ to reduce environmental impact.

  • Fluorinated waste is neutralized with Ca(OH)₂ before disposal .

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazolone core significantly influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituents (Position) Key Properties/Findings References
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one 4-OCH₃ (1), CF₃ (3) Higher solubility due to methoxy group; priced at €408/g .
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one 3-Cl (1), C₂H₅ (3) Ethyl group reduces electron-withdrawing effects; steric bulk may hinder reactivity .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-F (5), triazole moiety (3) X-ray crystallography (R = 0.056) confirmed planar triazole group enhances π-π stacking .
3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one Morpholino (3), C₆H₅ (1) Morpholino improves hydrogen-bonding capacity; used in drug discovery .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to ethyl or morpholino substituents .
  • Aryl Substitution : The 3-fluorophenyl group offers a balance of electronegativity and steric accessibility compared to 2-fluorophenyl () or 4-methoxyphenyl (), which may optimize binding in molecular targets .

Biological Activity

1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. The pyrazole scaffold has been extensively studied for its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F4N2OC_{10}H_{6}F_{4}N_{2}O with a molecular weight of approximately 252.16 g/mol. Its structure includes a pyrazole ring substituted with trifluoromethyl and fluorophenyl groups, which are known to enhance biological activity through various mechanisms.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds with similar structures to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been highlighted in various studies. For instance, compounds related to this structure have shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 26 µM against A549 cells for a related pyrazole derivative .

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole compounds has also been documented. For example, derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results with inhibition rates comparable to established antibiotics .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeCell Line / TargetIC50 (µM)Reference
This compoundAnti-inflammatoryTNF-α Inhibition10
Related Pyrazole DerivativeAnticancerA54926
Related Pyrazole DerivativeAntimicrobialE. coli-
Novel Pyrazole CompoundAnti-inflammatoryIL-6 Inhibition10

Case Studies

Several case studies have illustrated the effectiveness of pyrazole compounds in treating various conditions:

  • Anti-inflammatory Effects : In one study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. The most potent compound demonstrated significant reduction in TNF-α levels in vitro, indicating strong anti-inflammatory potential .
  • Anticancer Screening : Another study focused on the synthesis of novel pyrazole derivatives which were screened against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents .

Q & A

What are the optimal synthetic routes for 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. Key considerations include:

  • Precursor Selection : Use 3-fluorophenylhydrazine and ethyl trifluoromethylacetoacetate as starting materials.
  • Solvent and Catalyst : Ethanol or acetic acid under reflux (80–100°C) with catalytic HCl improves cyclization efficiency .
  • Non-Conventional Methods : Microwave-assisted synthesis (e.g., 100 W, 10–15 min) reduces reaction time and enhances yield compared to conventional heating .
  • Purity Control : Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm by 1H^1H-NMR (characteristic pyrazole proton at δ 5.2–5.5 ppm) .

How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure and confirm stereochemistry?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Collect data up to 0.75 Å resolution .
  • Refinement : Employ SHELXL for structure solution and refinement. Validate using PLATON to check for twinning or disorder .
  • Key Metrics : Confirm bond lengths (e.g., C-F = 1.34–1.38 Å) and dihedral angles (fluorophenyl vs. pyrazolone planes) to assign stereochemistry .

What strategies are effective in analyzing tautomeric forms or dynamic behaviors of the dihydropyrazol-5-one core?

Methodological Answer:

  • Solid-State NMR : Compare 13C^{13}C-CP/MAS NMR shifts to identify keto-enol tautomerism in the solid state.
  • Solution Studies : Use 1H^1H- and 19F^{19}F-NMR in DMSO-d6 to detect equilibrium shifts with temperature (e.g., 25°C vs. 60°C) .
  • DFT Calculations : Simulate tautomeric energies at the B3LYP/6-311+G(d,p) level to predict dominant forms .

How can Structure-Activity Relationship (SAR) studies explore the impact of fluorophenyl and trifluoromethyl groups on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 3-fluorophenyl group with chloro-, methyl-, or methoxy-substituted phenyl rings. Modify the trifluoromethyl group to CF2H or CH3 .
  • In Vitro Assays : Test antioxidant activity via DPPH scavenging (IC50) and antidiabetic potential using α-glucosidase inhibition assays .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or PTP1B), focusing on fluorine’s electrostatic contributions .

What computational approaches predict electronic properties and reactivity of this fluorinated pyrazolone?

Methodological Answer:

  • Frontier Orbital Analysis : Perform DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps, correlating with redox behavior. Fluorine substituents lower LUMO energies, enhancing electrophilicity .
  • Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Solvent Effects : Use PCM models to simulate solvation effects on reaction pathways (e.g., keto-enol tautomerism in polar vs. nonpolar solvents) .

How can contradictions in spectroscopic data (e.g., NMR shifts) arising from fluorinated substituents be resolved?

Methodological Answer:

  • 2D NMR : Employ 1H^1H-13C^{13}C-HSQC and 1H^1H-19F^{19}F-HOESY to assign ambiguous signals. Fluorine’s strong electronegativity deshields adjacent protons (e.g., pyrazole H4 at δ 5.4 ppm) .
  • Isotopic Labeling : Synthesize 19F^{19}F-labeled analogs to track substituent effects on chemical shifts.
  • Comparative Analysis : Cross-reference with databases (e.g., SDBS) for analogous fluoropyrazolones .

What challenges arise in regioselective functionalization of the pyrazolone ring, and how can they be mitigated?

Methodological Answer:

  • Directing Groups : Introduce a nitro or amino group at C4 to steer electrophilic substitution to C5.
  • Protection/Deprotection : Use Boc-protection of the NH group to prevent side reactions during alkylation .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C3, leveraging trifluoromethyl’s electron-withdrawing effect .

What methodologies are appropriate for evaluating this compound’s antioxidant or enzyme inhibitory potential?

Methodological Answer:

  • DPPH Assay : Prepare 0.1 mM solution in methanol, measure absorbance at 517 nm after 30 min. Compare IC50 to ascorbic acid controls .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) against target enzymes.
  • In Vivo Models : Administer 10–50 mg/kg doses in streptozotocin-induced diabetic rodents, monitoring blood glucose and oxidative stress markers (MDA, SOD) .

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